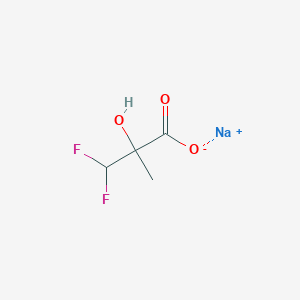

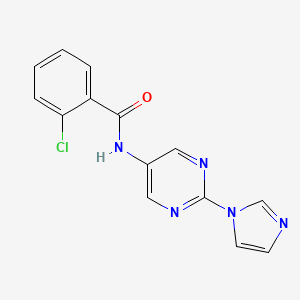

![molecular formula C16H13ClN2O2S2 B2494163 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 330201-56-4](/img/structure/B2494163.png)

2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The exploration of novel chemical entities often involves the synthesis and characterization of molecules with potential biological activities. Compounds containing benzo[d]thiazol moieties, for example, have been widely investigated due to their diverse pharmacological properties. While the specific molecule , "2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide", does not have direct research available, similar structures have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like benzo[d]thiazoles. For instance, the synthesis of novel N-(benzo[d]thiazol-2-yl) acetamide derivatives often includes reactions such as acylation, amidation, and condensation with various reagents to introduce specific functional groups that confer desired chemical and biological properties.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structures of synthesized compounds. These studies reveal the geometric orientation of molecular fragments, intermolecular interactions, and the overall three-dimensional arrangement of atoms within a molecule.

Chemical Reactions and Properties

The reactivity of a compound like "this compound" can be influenced by its functional groups. For example, the presence of an acetamide moiety could enable reactions such as nucleophilic substitution or hydrolysis under certain conditions, affecting its chemical stability and reactivity.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for the practical application of chemical compounds. These characteristics are determined by the compound's molecular structure and can significantly affect its handling, formulation, and storage conditions.

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other chemical agents are defined by the functional groups present in the molecule. For instance, the electron-withdrawing effects of the chlorophenoxy and methylthio groups could impact the acidity of hydrogen atoms adjacent to these functionalities, influencing the compound's overall chemical behavior.

For further details on the synthesis, structure, and properties of related chemical entities, the following references provide valuable information:

- Synthesis and characterization of novel N-(benzo[d]thiazol-2-yl) acetamide derivatives as potential antibacterial agents (Bhoi et al., 2015)

- Molecular structure and photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals (Balijapalli et al., 2017)

- Structural analysis of substituted acetamides and their chemical reactivity (Ismailova et al., 2014)

Aplicaciones Científicas De Investigación

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, including molecules with structural similarities to 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide, has shown promising results in photovoltaic applications. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, their ligand-protein interactions, specifically with Cyclooxygenase 1 (COX1), have been explored, highlighting their potential in drug design and development (Mary et al., 2020).

Anticancer Activity

The anticancer activities of benzothiazole derivatives have been extensively studied. Compounds bearing the benzothiazole moiety have demonstrated considerable anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests the potential of these compounds, including those structurally related to this compound, as chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Properties

Derivatives of this compound have been synthesized and tested for their antibacterial activity against a range of microorganisms. These studies reveal that the novel heterocycles possess broad-spectrum antibacterial activity, making them promising candidates for developing new antibacterial agents (Bhoi et al., 2015).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c1-22-16-19-13-7-4-11(8-14(13)23-16)18-15(20)9-21-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYOVTDVBNPLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

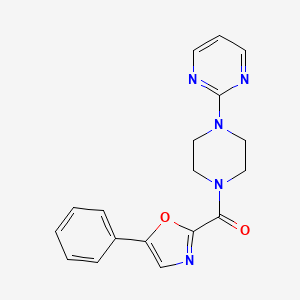

![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

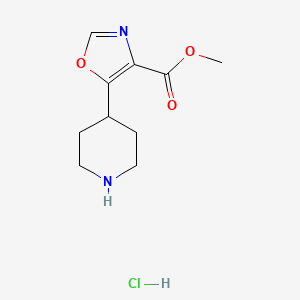

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

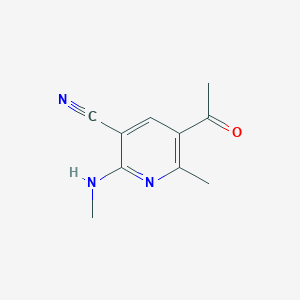

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)